molecular formula C15H14N2S2 B14584603 3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime CAS No. 61322-56-3

3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime

Cat. No.: B14584603
CAS No.: 61322-56-3
M. Wt: 286.4 g/mol
InChI Key: FNUJPVVVTAGZTE-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime typically involves the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-one with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could also affect cellular pathways involved in processes like cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator and has antimicrobial properties.

    6-Ethoxy-2-benzothiazolamine: Investigated for its potential therapeutic effects.

Uniqueness

3-Ethyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is unique due to the presence of the thioxime group, which can impart distinct chemical and biological properties. This functional group may enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

61322-56-3

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

3-ethyl-N-phenylsulfanyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C15H14N2S2/c1-2-17-13-10-6-7-11-14(13)18-15(17)16-19-12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

FNUJPVVVTAGZTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NSC3=CC=CC=C3

Origin of Product

United States

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